molecular formula C13H14N2O2 B14518765 [1-(Methoxymethyl)-1H-imidazol-2-yl](3-methylphenyl)methanone CAS No. 62487-36-9

[1-(Methoxymethyl)-1H-imidazol-2-yl](3-methylphenyl)methanone

Cat. No.: B14518765
CAS No.: 62487-36-9
M. Wt: 230.26 g/mol
InChI Key: IZSNJQYBLXMEKT-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-1H-imidazol-2-ylmethanone: is a synthetic organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methoxymethyl group attached to the imidazole ring and a 3-methylphenyl group attached to the methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-1H-imidazol-2-ylmethanone can be achieved through various methods. One common approach involves the condensation of an appropriate aldehyde with an amine to form an imine intermediate, followed by cyclization to form the imidazole ring. The methoxymethyl group can be introduced through a subsequent alkylation reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The imidazole ring can participate in substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated imidazoles, alkylated imidazoles.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-1H-imidazol-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

  • 1-(Methoxymethyl)-1H-imidazol-2-ylmethanone
  • 1-(Methoxymethyl)-1H-imidazol-2-ylmethanone
  • 1-(Methoxymethyl)-1H-imidazol-2-ylmethanone

Uniqueness: Compared to similar compounds, 1-(Methoxymethyl)-1H-imidazol-2-ylmethanone exhibits unique properties due to the specific positioning of the methyl group on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

CAS No.

62487-36-9

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

[1-(methoxymethyl)imidazol-2-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C13H14N2O2/c1-10-4-3-5-11(8-10)12(16)13-14-6-7-15(13)9-17-2/h3-8H,9H2,1-2H3

InChI Key

IZSNJQYBLXMEKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=NC=CN2COC

Origin of Product

United States

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